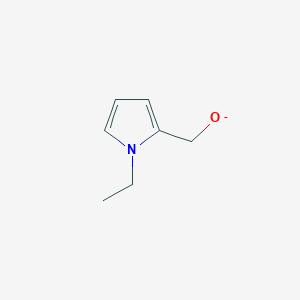
5-Chloro-2-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmacology
In pharmacology, this compound is utilized as a precursor in the synthesis of more complex molecules. It can serve as a building block for the development of novel pharmaceutical agents, particularly in the design of receptor-specific drugs due to its pyridine moiety, which is a common structural component in many drug molecules .
Materials Science
Within materials science, 5-Chloro-2-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine may be used in the creation of new polymeric materials. Its ability to introduce fluorinated side chains can lead to materials with enhanced thermal stability and chemical resistance, which are valuable properties for advanced engineering applications .
Chemical Synthesis
This compound finds its application in chemical synthesis as an intermediate. It can be involved in various chemical reactions, including coupling reactions and as a ligand in catalysis, to produce a wide range of chemical products. Its chlorine and amine groups make it a versatile reactant for substitution reactions .
Biochemistry
In biochemistry research, 5-Chloro-2-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine could be used in the study of enzyme-substrate interactions. The compound’s structure allows it to bind to active sites of certain enzymes, thereby helping in understanding the mechanism of enzyme action and inhibition .
Agriculture
The compound’s potential applications in agriculture could be in the synthesis of agrochemicals. Its structural elements might be useful in creating new pesticides or herbicides, contributing to the development of compounds that are more effective and environmentally friendly .
Environmental Science
In environmental science, this chemical could be used in the development of sensors for detecting environmental pollutants. The pyridine ring can act as a coordination site for metals, making it a candidate for use in the detection of heavy metals in water sources .
Propiedades
IUPAC Name |
5-chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O/c8-4-1-5(12)6(13-2-4)14-3-7(9,10)11/h1-2H,3,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEGYVQNGWLZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)OCC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine](/img/structure/B1405909.png)










![[(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine](/img/structure/B1405928.png)

